molecular formula C23H22ClN3O6S B14127967 6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1170088-30-8

6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B14127967
CAS No.: 1170088-30-8
M. Wt: 504.0 g/mol
InChI Key: NKALGUKUPLSMCA-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves multiple steps, including the formation of the isoxazole ring, the thieno[2,3-c]pyridine core, and the final coupling of these fragments. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are often carried out under inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification steps would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylate: Shares a similar core structure but differs in the functional groups attached.

    Indole derivatives: Have similar biological activities and are used in similar applications.

Uniqueness

6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its combination of functional groups and the specific arrangement of its molecular structure. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

CAS No.

1170088-30-8

Molecular Formula

C23H22ClN3O6S

Molecular Weight

504.0 g/mol

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

InChI

InChI=1S/C23H22ClN3O6S/c1-4-32-23(30)27-10-9-14-16(11-27)34-21(18(14)22(29)31-3)25-20(28)17-12(2)33-26-19(17)13-7-5-6-8-15(13)24/h5-8H,4,9-11H2,1-3H3,(H,25,28)

InChI Key

NKALGUKUPLSMCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C

Origin of Product

United States

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